Acetyl-D-homoserine

Chiral Amino Acid Derivatives Enantiomeric Purity Analytical Reference Standard

Acquiring the correct stereoisomer for fungal methionine biosynthesis studies is challenging due to widespread confusion with the L-enantiomer or racemic mixtures. This Acetyl-D-homoserine (CAS 1689862-96-1) is the dedicated O-acetylated D-enantiomer required for native fungal pathway reconstitution. - Eliminates kinetic artifacts: pure D-enantiomer avoids competitive inhibition from the L-isomer, ensuring accurate KM and kcat determination for enzymes like methionine γ-lyase. - Defined (2R) stereochemistry verified by InChIKey; suitable as a chiral reference standard for HPLC/SFC method development. - Consistent batch quality supports reproducible QSAR models and metabolic flux tracing in Neurospora crassa, yeast, and other fungi.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Cat. No. B15301584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-D-homoserine
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1
InChIKeyHCBFOIPUKYKZJC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-D-homoserine: Chiral Intermediate Profile


Acetyl-D-homoserine (O-acetyl-D-homoserine; CHEBI:37034) is the O-acetylated derivative of the non-proteinogenic D-enantiomer of homoserine [1]. It serves as a critical chiral intermediate in the biosynthesis of methionine in fungi, where it fulfills the same metabolic role as O-succinyl-L-homoserine in bacterial systems [2]. Its procurement is driven by the need for a defined stereoisomer for investigating enantiomer-specific enzyme kinetics, particularly in enzymes such as homoserine O-acetyltransferase (EC 2.3.1.31) and methionine γ-lyase (EC 4.4.1.11), where its behavior differs markedly from its L-counterpart [3].

Acetyl-D-homoserine: Why Generic Substitutes Fail


The substitution of Acetyl-D-homoserine with its L-enantiomer, the racemic mixture (Acetyl-DL-homoserine), or the non-acetylated precursor D-homoserine is not scientifically viable. These compounds are not functional equivalents; they exhibit divergent kinetic properties in enzyme assays, activate distinct metabolic pathways, and possess different physicochemical properties. For instance, the D-enantiomer is a substrate for specific fungal methionine biosynthesis enzymes, whereas the L-enantiomer is the primary substrate in bacterial pathways using O-succinyl-L-homoserine [1]. Relying on a racemic mixture introduces an uncontrolled variable in enzyme kinetics, as the L-isomer can act as a competitive inhibitor or be processed with different affinity, directly invalidating quantitative structure-activity relationship (QSAR) models and reproducibility of enantioselective assays [2].

Acetyl-D-homoserine: Differentiation Evidence


Chiral Identity: D- vs. L-Enantiomer

Acetyl-D-homoserine is unequivocally identified as the (2R)-enantiomer, distinct from the (2S)-enantiomer (Acetyl-L-homoserine). Its absolute stereochemistry is defined by the D-configuration at the alpha-carbon, which dictates its interaction with chiral biological environments. The compound's identity is verified by its specific InChIKey: FCXZBWSIAGGPCB-RXMQYKEDSA-N [1]. While the specific optical rotation of the free D-homoserine parent has been reported as [α]D = −8.8° in water and +18.3° in 2 N HCl [2], the acetylated derivative is a chemically distinct entity. This stereochemical definition is critical for enantioselective synthesis and analytical method development where the L-enantiomer would yield opposite or no biological activity.

Chiral Amino Acid Derivatives Enantiomeric Purity Analytical Reference Standard

Methionine γ-Lyase Kinetics: Racemic vs. L-Enantiomer

The Michaelis-Menten constant (KM) for the racemic mixture Acetyl-DL-homoserine with the enzyme methionine γ-lyase (EC 4.4.1.11) is 5.82 mM at pH 8.0 and 30°C [1]. In contrast, the pure L-enantiomer, Acetyl-L-homoserine, exhibits a KM of 2.22 mM under similar conditions (37°C, pH 8.0) [2] or 2.46 mM (pH 8.0, 30°C) [3]. The higher KM value for the racemic mixture, which is approximately 2.5-fold greater, indicates a significantly lower apparent affinity for the enzyme when the D-enantiomer is present. This difference is a direct consequence of the enzyme's stereospecificity, where the D-enantiomer is either a poor substrate or a competitive inhibitor, altering the observed kinetics of the mixture.

Enzyme Kinetics Substrate Specificity Methionine Gamma-Lyase KM Value Comparison

Fungal vs. Bacterial Methionine Intermediates

Acetyl-D-homoserine is the key acetylated intermediate specifically in the fungal methionine biosynthesis pathway, playing the role that O-succinyl-L-homoserine fulfills in enteric bacteria [1]. In Neurospora crassa and yeast, the enzyme homoserine transacetylase catalyzes the formation of Acetyl-D-homoserine from acetyl-CoA and D-homoserine [2]. This is a critical divergence: bacterial systems utilize a succinyl group, while fungal systems use an acetyl group on the D-homoserine backbone. This pathway specificity means Acetyl-D-homoserine is the precise probe for studying fungal sulfur amino acid metabolism and is not interchangeable with the bacterial succinyl analog.

Methionine Biosynthesis Fungal Metabolism Comparative Pathway Analysis

Physicochemical Comparison with D-Homoserine

Acetylation of D-homoserine to form Acetyl-D-homoserine results in a significant alteration of physicochemical properties, which directly impacts its behavior in analytical and formulation contexts. The predicted octanol-water partition coefficient (LogP) for Acetyl-D-homoserine is approximately -0.19 (ACD/Labs) or -3.8 (XLogP3), indicating moderate to high hydrophilicity . In contrast, the free amino acid D-homoserine has a lower molecular weight (119.12 g/mol) and a different hydrogen bonding profile. The acetylated derivative's increased molecular weight (161.16 g/mol) and the presence of the ester bond provide a distinct chromatographic retention time and ionization efficiency in LC-MS, enabling its specific detection and quantification in complex biological matrices. This differentiation is critical for developing robust analytical methods for metabolic flux analysis.

Physicochemical Properties LogP HPLC Retention Formulation Design

Acetyl-D-homoserine: Key Application Scenarios


Methionine γ-Lyase Enantioselective Assays

The 2.6-fold difference in KM between the racemic mixture (5.82 mM) and the pure L-enantiomer (2.22 mM) for methionine γ-lyase demonstrates that Acetyl-D-homoserine is the appropriate substrate for studying the D-enantiomer-specific kinetics of this enzyme. Using the pure D-compound ensures that observed activity is not confounded by the presence of the more tightly binding L-isomer, enabling accurate determination of kinetic parameters (kcat, KM) for the D-enantiomer. This is critical for characterizing the enzyme's stereospecificity and for designing inhibitors that target its D-substrate binding site [1].

Fungal Methionine Pathway Engineering

Acetyl-D-homoserine is the dedicated intermediate in the fungal methionine pathway, distinct from the bacterial O-succinyl-L-homoserine pathway. Its procurement is essential for studies involving Neurospora crassa, yeast, and other fungi to accurately trace metabolic flux, identify rate-limiting steps, or perform enzyme characterization (e.g., cystathionine γ-synthase). Using the L-enantiomer or the succinyl analog would fail to recapitulate the native fungal pathway, leading to misinterpretation of genetic knockout or overexpression phenotypes in these organisms [2].

Chiral Chromatography & Reference Standard

The defined stereochemistry (2R) of Acetyl-D-homoserine, verified by its unique InChIKey, makes it an indispensable reference standard for developing and validating chiral separation methods. It can be used to calibrate HPLC or SFC systems designed to separate Acetyl-D-homoserine from its L-enantiomer in complex mixtures, ensuring the enantiomeric purity of synthesized materials or the accurate quantification of D-amino acid derivatives in biological samples. Its distinct LogP and molecular weight further support its use as a unique retention time marker in reverse-phase chromatography [3].

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